molecular formula C22H21FN6O B12463907 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12463907
M. Wt: 404.4 g/mol
InChI Key: DBMPNCBTGSGUJB-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 2-methoxyphenylpiperazine under appropriate conditions .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C22H21FN6O

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21FN6O/c1-30-20-5-3-2-4-19(20)27-10-12-28(13-11-27)21-18-14-26-29(22(18)25-15-24-21)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3

InChI Key

DBMPNCBTGSGUJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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